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This guide provides a detailed comparison of the neurotoxic effects of two non-nucleoside
reverse transcriptase inhibitors (NNRTIs), Efavirenz (EFV) and Doravirine (DOR). While both
are effective antiretroviral agents, their central nervous system (CNS) safety profiles differ
significantly. This document synthesizes preclinical and clinical data to elucidate the
mechanisms of EFV-induced neurotoxicity and highlight the comparatively favorable profile of
DOR.

Executive Summary

Efavirenz has been widely associated with a range of neuropsychiatric adverse events,
affecting roughly 50% of patients, which can include dizziness, sleep disturbances, depression,
and in severe cases, psychosis and suicidal ideation.[1][2] Preclinical studies have identified
several mechanisms underlying EFV's neurotoxicity, including mitochondrial dysfunction,
endoplasmic reticulum (ER) stress, and altered calcium homeostasis.[3][4][5] In contrast,
Doravirine has demonstrated a significantly better CNS safety profile in clinical trials, with a
lower incidence of neuropsychiatric side effects compared to Efavirenz.[6][7][8] Preclinical data
directly comparing the neurotoxic potential of both drugs is limited, but available evidence
suggests a higher safety threshold for Doravirine.[9][10][11]
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The following tables summarize key quantitative findings from preclinical and clinical studies,
illustrating the differential neurotoxic effects of Efavirenz and Doravirine.

Table 1: Preclinical Neurotoxicity of Efavirenz

Efavirenz Cell/Animal
Parameter . Effect Source
Concentration Model
Neuronal Reduced cell Primary rat
o 50 UM o . [12]
Viability viability cortical neurons
Dendritic Dendritic Primary rat
20 uM o : [12]
Morphology simplification cortical neurons
) ) Acutely SH-SY5Y
Mitochondrial 10 uM and 25
o decreases Oz (neuroblastoma [13]
Respiration UM ]
consumption cells)
) 10 uM and 25 Reduces ATP SH-SY5Y cells,
ATP Production ) [41[14]
UM levels primary neurons
] ] SH-SY5Y cells,
Reactive Oxygen  Concentration- Enhances ROS
_ , U-251MG [13]
Species (ROS) dependent generation )
(glioma cells)
) ) Undermines
Mitochondrial ] ) ) SH-SY5Y cells,
Concentration- mitochondrial
Membrane U-251MG [41[13]
] dependent membrane )
Potential ] (glioma cells)
potential
Neuronal Induces SH-SY5Y cells, (141
Autophagy autophagy primary neurons
) Pharmacologicall )
Endoplasmic Induces ER Human brain
) y relevant ) [51[15]
Reticulum Stress ) stress endothelial cells
concentrations

Table 2: Comparative Developmental Toxicity in Zebrafish Embryos
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Doravirine Efavirenz o
Parameter Key Finding Source
(DOR) (EFV)
) DOR shows
Survival Rate (48 o
hof) 88% (10 uM) 63% (10 puM) significantly [11]
P lower mortality.
EFV strongly
) reduces hatching
Hatching Rate
96% (10 pM) 11% (10 pM) even at sub- [10]
(72 hpf) :
therapeutic
doses.
Both induce
More severely )
o Enhanced at apoptosis, but
Apoptosis in ] enhanced at sub- )
) therapeutic ] EFV's effect is [10]
Head Region therapeutic
doses more
doses
pronounced.
Both affect
locomotor
Perturbed at Perturbed at sub- )
Locomotor ] ) behavior,
, therapeutic therapeutic o [10]
Behavior indicating
doses doses )
potential
neurotoxicity.

Table 3: Clinical Comparison of Neuropsychiatric Adverse Events
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Adverse Event Doravirine (100mg) Efavirenz (600mg) Study
Phase 2b clinical
Any CNS Symptom 22.2% 43.5% ]
trial[6]
. Phase 2b clinical
Dizziness 9.3% 27.8% )
trial[6]
Phase 2b clinical
Abnormal Dreams 5.6% 16.7% ]
trial[6]
) Phase 2b clinical
Nightmares 5.6% 8.3% )
trial[6]
. Phase 2b clinical
Insomnia 6.5% 2.8%

trial[6]

Experimental Protocols
In Vitro Neuronal Viability and Morphology Assay

e Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.

e Drug Exposure: Neurons are treated with varying concentrations of Efavirenz or other
antiretrovirals.

 Viability Assessment: Cell viability is measured using assays such as the MTT assay, which
quantifies metabolic activity.

¢ Morphology Assessment: Dendritic morphology is analyzed by immunofluorescence staining
for neuronal markers like MAP2, followed by imaging and quantification of dendritic length
and branching.[12]

Mitochondrial Function Assays

e Oxygen Consumption: Real-time oxygen consumption rates in cultured neurons or glial cells
are measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer following the
addition of Efavirenz.[13]
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e ATP Levels: Intracellular ATP concentrations are determined using luminescence-based ATP
detection kits.[14]

» Mitochondrial Membrane Potential (AWm): Changes in AWm are assessed using fluorescent
dyes like JC-1 or TMRE, where a shift in fluorescence indicates mitochondrial depolarization.

[4]

Zebrafish Embryo Developmental Toxicity Assay

o Embryo Exposure: Zebrafish embryos at the gastrula stage are exposed to a range of
concentrations of Doravirine and Efavirenz.[11]

e Survival and Morphology: Embryo survival is monitored at 24 and 48 hours post-fertilization
(hpf), and morphological abnormalities are recorded.[11]

o Hatching Rate: The percentage of hatched embryos is determined at 72 hpf.[10]

o Apoptosis Detection: Apoptotic cells in the developing head are visualized by staining with
acridine orange.[9]

o Locomotor Activity: Larval movement is tracked and quantified to assess behavioral
changes.[10]

Signaling Pathways and Mechanisms of
Neurotoxicity
Efavirenz-Induced Mitochondrial Dysfunction

Efavirenz is known to impair mitochondrial function in neurons and glial cells.[4][13][16] It
directly inhibits Complex | of the electron transport chain, leading to a cascade of detrimental
effects.[16] This inhibition reduces oxygen consumption and ATP production, increases the
generation of reactive oxygen species (ROS), and causes mitochondrial membrane
depolarization.[4][13][14] The resulting energy deficit and oxidative stress can trigger neuronal
damage and apoptosis. Interestingly, glial cells appear to be more resilient to EFV-induced
energy depletion as they can upregulate glycolysis to compensate for mitochondrial inhibition,
a response not observed in neurons.[4][13]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4201278/
https://pubmed.ncbi.nlm.nih.gov/24813473/
https://www.benchchem.com/product/b1671121?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380689/
https://pubmed.ncbi.nlm.nih.gov/37511423/
https://www.researchgate.net/publication/372491339_Comparison_of_Efavirenz_and_Doravirine_Developmental_Toxicity_in_an_Embryo_Animal_Model
https://pubmed.ncbi.nlm.nih.gov/37511423/
https://www.benchchem.com/product/b1671121?utm_src=pdf-body
https://www.benchchem.com/product/b1671121?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24813473/
https://academic.oup.com/jid/article/210/9/1385/2908669
https://pubmed.ncbi.nlm.nih.gov/25538272/
https://pubmed.ncbi.nlm.nih.gov/25538272/
https://pubmed.ncbi.nlm.nih.gov/24813473/
https://academic.oup.com/jid/article/210/9/1385/2908669
https://pmc.ncbi.nlm.nih.gov/articles/PMC4201278/
https://pubmed.ncbi.nlm.nih.gov/24813473/
https://academic.oup.com/jid/article/210/9/1385/2908669
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

1 O2 Consumption

\4

Electron Transport Chain :/—> 1 ATP Production

Energy Deficit

MMV Mgc;t:;lr;ir:al | 1 ROS Production - Oxidative Stress

Mitochondrial
Depolarization

Click to download full resolution via product page

Caption: Efavirenz-induced mitochondrial dysfunction pathway.

Efavirenz-Induced Endoplasmic Reticulum (ER) Stress
and Dysregulated Autophagy

Efavirenz can induce ER stress in brain microvascular endothelial cells by activating the PERK
and IRE1a signaling pathways.[5][17] ER stress is a cellular response to the accumulation of
misfolded proteins. Paradoxically, while ER stress typically enhances autophagy (a cellular
recycling process), Efavirenz has been shown to diminish autophagic activity.[5] This
dysregulation is thought to occur through the inhibition of the Beclin-1/Atg14/PI13KIII complex,
which is crucial for the formation of autophagosomes.[5][17] The inhibition of autophagy, a
protective mechanism, can exacerbate the accumulation of dysfunctional proteins and
organelles, contributing to the neurotoxic effects of Efavirenz.
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Caption: Efavirenz-induced ER stress and dysregulated autophagy.

Conclusion
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The available evidence strongly indicates that Efavirenz possesses significant neurotoxic
potential, mediated through multiple mechanisms including mitochondrial dysfunction and ER
stress. Its major metabolite, 8-hydroxy-efavirenz, may be even more neurotoxic than the
parent compound.[3][18] In stark contrast, Doravirine has consistently demonstrated a more
favorable CNS safety profile in clinical settings, with a significantly lower incidence of
neuropsychiatric adverse events.[6][7][8] While preclinical mechanistic studies on Doravirine
are less extensive, comparative studies in animal models support its superior safety profile.[9]
[10][11] For researchers and drug development professionals, these findings underscore the
importance of considering neurotoxicity in the development of new antiretroviral therapies and
highlight Doravirine as a safer alternative to Efavirenz concerning CNS-related side effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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